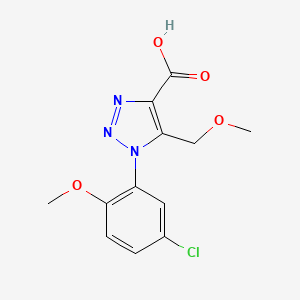
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O4 and its molecular weight is 297.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Chloro-2-methoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326837-98-2) is a triazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 297.69 g/mol. Its structure features a chloro-substituted methoxyphenyl ring and a triazole moiety which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃O₄ |
| Molecular Weight | 297.69 g/mol |
| CAS Number | 1326837-98-2 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various triazole compounds, including the target compound, against several bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been assessed through in vitro studies on various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HL-60 (leukemia). The compound showed significant cytotoxic effects with IC50 values indicating strong inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HL-60 | 18 |
These findings suggest that the compound may act as a potential lead for developing new anticancer agents .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated that it possesses notable antioxidant activity, which can contribute to its overall therapeutic effects:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 88.6% |
| Ascorbic Acid | 90% |
This antioxidant property may help mitigate oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes associated with disease processes. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress when overactive . Molecular docking studies have provided insights into its binding affinity and interactions at the active sites of these enzymes.
Case Studies
In a recent case study focusing on the synthesis and evaluation of related triazole derivatives, it was found that modifications to the triazole ring could enhance biological activity. For example, derivatives with different substituents on the phenyl ring exhibited varied potency against cancer cell lines and showed promise as xanthine oxidase inhibitors .
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c1-19-6-9-11(12(17)18)14-15-16(9)8-5-7(13)3-4-10(8)20-2/h3-5H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJIDWIQIXRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















